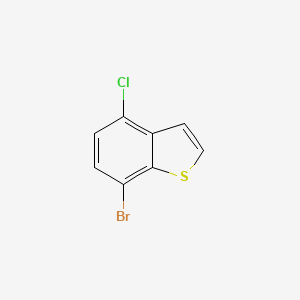

7-Bromo-4-chloro-1-benzothiophene

Description

7-Bromo-4-chloro-1-benzothiophene is a heterocyclic compound with the molecular formula C8H4BrClS. It is a derivative of benzothiophene, characterized by the presence of bromine and chlorine atoms at the 7th and 4th positions, respectively.

Properties

IUPAC Name |

7-bromo-4-chloro-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClS/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYXOZREKZJTMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Bromination-Chlorination via Thiophene Precursors

A prominent route involves the transformation of 3-amino-2-methyl formate thiophene into 7-bromo-4-chloro-1-benzothiophene through three sequential steps:

- Cyclization with Formamide : Heating 3-amino-2-methyl formate thiophene with formamide in ethylene glycol monomethyl ether at 120–140°C for 1–6 hours induces cyclization, yielding 4-hydroxy-thieno[3,2-d]pyrimidine. This step achieves a 92.5% yield with 99.1% purity under optimized conditions (130°C, 6 hours).

- Bromination with N-Bromosuccinimide (NBS) : Treating the hydroxy intermediate with NBS in acetone at 5–30°C introduces bromine at the 7-position. The reaction exhibits 97.5% yield when conducted at 30°C for 1 hour, with calgon (sodium hexametaphosphate) mitigating side reactions by chelating metal impurities.

- Chlorination Using Phosphorus Oxychloride (POCl3) : Refluxing the brominated intermediate in POCl3 at 120–130°C for 2–13 hours substitutes the hydroxyl group with chlorine, culminating in the target compound. Post-reaction quenching with frozen water precipitates the product, which is isolated via filtration (purity: 99.5%).

Key Analytical Data :

Solvent-Dependent Bromination of 3-Methyl-7-chlorobenzo[b]thiophene

An alternative method brominates 3-methyl-7-chlorobenzo[b]thiophene using NBS in n-heptane under photoinitiation:

- Reaction Conditions : Irradiation with a 200W bulb, benzoyl peroxide (BPO) as a radical initiator, and NBS (1.05 equiv) in n-heptane at boiling temperature for 4–6 hours achieves 85% conversion to 3-bromomethyl-7-chlorobenzo[b]thiophene.

- Solvent Screening : Linear alkanes (C6–C8) enhance selectivity for monobromination over dibromo/tribromo byproducts. Thin-layer chromatography (TLC) with petroleum ether and HPLC analysis confirm reaction progression and purity.

Purification Protocol :

- Cool the reaction mixture, filter, and concentrate the filtrate.

- Precipitate the product by standing for 3–5 hours.

- Wash the filter cake with petroleum ether to remove residual solvents.

Mechanistic and Catalytic Considerations

Role of Solvent Polarity

Ethylene glycol monomethyl ether, a polar aprotic solvent, facilitates cyclization by stabilizing charged intermediates during thienopyrimidine formation. In contrast, nonpolar n-heptane minimizes solvation of bromine radicals, reducing overbromination.

Catalytic Additives and Byproduct Mitigation

- Calgon in Bromination : Sodium hexametaphosphate sequesters trace metals (e.g., Fe³⁺) that catalyze undesired ring-opening reactions, improving bromination efficiency.

- BPO in Radical Initiation : Benzoyl peroxide generates bromine radicals under thermal cleavage, ensuring regioselective attack at the methyl group’s benzylic position.

Comparative Analysis of Methodologies

Applications and Derivatives

Pharmaceutical Relevance

This compound derivatives exhibit inhibitory activity against mitochondrial Complex II (CII), with 7-bromo-substituted analogs showing enhanced potency (e.g., 55% inhibition at 100 μM). Structural modifications, such as 4-chlorobenzylamine appendages, further modulate bioactivity.

Materials Chemistry

The compound’s rigid aromatic structure makes it a candidate for organic semiconductors. Halogenated benzothiophenes enhance charge transport in thin-film transistors due to improved π-π stacking.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chloro-1-benzothiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzothiophene derivatives can be obtained.

Oxidation Products: Sulfoxides and sulfones are the primary products of oxidation reactions.

Reduction Products: Dihydrobenzothiophene derivatives are formed through reduction.

Scientific Research Applications

7-Bromo-4-chloro-1-benzothiophene has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.

Industry: It is utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-1-benzothiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets involved can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

4-Chlorobenzothiophene: Lacks the bromine atom, leading to different reactivity and applications.

7-Bromo-1-benzothiophene:

Benzothiophene: The parent compound without any halogen substitutions, used as a precursor for various derivatives.

Uniqueness: 7-Bromo-4-chloro-1-benzothiophene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This dual substitution allows for versatile chemical modifications and applications in diverse fields .

Biological Activity

7-Bromo-4-chloro-1-benzothiophene is a compound belonging to the benzothiophene family, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential applications in various fields, including medicine and pharmacology.

This compound can be synthesized through various methods, including electrophilic aromatic substitution reactions. The presence of bromine and chlorine substituents enhances its reactivity, allowing for further modifications that can lead to the development of bioactive compounds.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial agent, particularly against mycobacterial infections.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates effective activity against multidrug-resistant strains of Mycobacterium tuberculosis (MTB). The Minimum Inhibitory Concentration (MIC) values for this compound against dormant MTB H37Ra have been reported as low as 2.63 μg/mL, indicating potent antimicrobial efficacy .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 2.63 | Against dormant MTB |

| Other derivatives (e.g., 7a, 7b) | <2.73 | Against active MTB |

This effectiveness suggests that the compound could serve as a promising candidate for developing new antitubercular therapies.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve interaction with specific molecular targets within bacterial cells. This may include inhibition of essential enzymes or disruption of cellular processes critical for bacterial survival .

Case Studies

Case Study 1: Antitubercular Activity

In a study published in PMC, researchers evaluated the activity of various benzothiophene derivatives against MTB. The findings indicated that compounds with halogen substitutions, such as this compound, exhibited superior activity compared to other derivatives. Notably, the compound showed effectiveness in both active and dormant states of MTB, reinforcing its potential for treating tuberculosis .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis demonstrated that the presence of halogen atoms significantly enhances the antimicrobial properties of benzothiophene derivatives. The study concluded that modifications at specific positions on the benzothiophene ring could lead to improved biological activity, highlighting the importance of chemical structure in drug design .

Future Directions and Applications

The promising biological activities of this compound suggest several potential applications:

- Pharmaceutical Development : Given its antimicrobial properties, this compound could be developed into a novel treatment for tuberculosis and other mycobacterial infections.

- Research Tool : Its ability to interact with biological systems makes it a valuable probe for studying enzyme mechanisms and cellular processes.

- Material Science : Beyond its biological applications, benzothiophene derivatives are also explored in developing advanced materials such as organic semiconductors due to their unique electronic properties .

Q & A

Basic: What synthetic strategies are effective for constructing the benzothiophene core in 7-bromo-4-chloro-1-benzothiophene?

Methodological Answer:

The benzothiophene scaffold can be synthesized via intramolecular aryl–S bond-forming cyclization. Two primary methods are:

- Palladium-catalyzed cyclization : Utilizes thioenol precursors oxidized to disulfides, followed by Pd-mediated oxidative addition and C–H activation (yields >70%) .

- Copper-catalyzed Ullmann-type coupling : Suitable for brominated substrates, involving base-mediated condensation of arylacetonitrile with dithioesters (optimized at 110°C under inert atmosphere) .

Key Considerations : Palladium offers higher regioselectivity for bulky substituents, while copper is cost-effective for halogen-rich precursors.

Advanced: How can computational methods resolve contradictions in proposed reaction mechanisms for halogenated benzothiophene derivatives?

Methodological Answer:

Conflicting mechanisms (e.g., radical vs. ionic pathways) can be analyzed via:

- Density Functional Theory (DFT) : Calculate activation energies for intermediate steps (e.g., disulfide formation vs. direct C–S coupling) .

- Kinetic Isotope Effects (KIE) : Compare to distinguish hydrogen-abstraction steps in radical mechanisms .

Case Study : For Pd-catalyzed routes, DFT simulations validated a disulfide intermediate, whereas KIE studies ruled out radical chain propagation .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- H/C NMR : Identify substituent positions via coupling patterns (e.g., deshielding of C-7 by bromine: δ ~125–130 ppm) .

- X-ray Crystallography : Resolve regiochemical ambiguities; Cl/Br substituents show distinct bond-length distortions (e.g., C–Br: ~1.89 Å; C–Cl: ~1.74 Å) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 260.9148 for CHBrClS) .

Advanced: How do electronic effects of bromine and chlorine substituents influence the reactivity of benzothiophene in cross-coupling reactions?

Methodological Answer:

- Hammett Analysis : Quantify electron-withdrawing effects (: Br = +0.39, Cl = +0.37), favoring oxidative addition in Pd-catalyzed Suzuki couplings .

- DFT Frontier Orbital Analysis : Bromine lowers LUMO energy at C-7, enhancing electrophilicity for nucleophilic aromatic substitution (e.g., SNAr at C-7 vs. C-4) .

Experimental Validation : Competitive coupling studies show 7-Br reacts 3× faster than 4-Cl in Stille reactions .

Basic: What purification techniques optimize yield and purity for halogenated benzothiophenes?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/EtOAc (4:1); Br/Cl substituents increase polarity, requiring higher EtOAc ratios .

- Recrystallization : Ethanol/water mixtures (70:30) yield >95% purity; halogenated analogs exhibit low solubility in nonpolar solvents .

Purity Validation : HPLC (HILIC mode) with UV detection at 254 nm confirms <2% impurities .

Advanced: How can kinetic studies resolve discrepancies in reported catalytic efficiencies for benzothiophene functionalization?

Methodological Answer:

- Initial Rate Analysis : Measure turnover frequencies (TOF) under varying [catalyst], [substrate], and temperature to distinguish rate-limiting steps .

- Eyring Plots : Compare activation parameters (, ) for Pd vs. Cu catalysts; entropy-driven pathways dominate Ullmann reactions .

Example : Conflicting TOF values for Buchwald-Hartwig amination were resolved by identifying substrate inhibition at high [amine] .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent inhalation/contact (CAS-related hazards: H315, H319) .

- Waste Disposal : Neutralize halogenated waste with 10% NaOH before incineration to minimize dioxin formation .

Documentation : Maintain SDS logs referencing CAS RN and hazard codes .

Advanced: How does crystal packing analysis inform the design of benzothiophene-based materials?

Methodological Answer:

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···π contacts contribute 12% to packing in halogenated benzothiophenes) .

- Charge-Transport Properties : Polarized microscopy and DFT-calculated mobility () correlate with slip-stacked packing motifs ( cmVs) .

Case Study : 7-Bromo substitution enhances -stacking in OLED host materials .

Basic: How to troubleshoot low yields in benzothiophene cyclization reactions?

Methodological Answer:

- Reaction Monitoring : Use TLC (hexane:DCM 1:1) to detect premature thioenol oxidation; add radical scavengers (e.g., BHT) if side products dominate .

- Catalyst Optimization : Screen Pd(OAc)/XPhos vs. CuI/1,10-phenanthroline; Cu systems prefer electron-deficient aryl bromides .

Advanced: What strategies validate the regioselectivity of electrophilic substitution in dihalogenated benzothiophenes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.